Cas no 86632-03-3 (3,4,5-Tricaffeoylquinic acid)

3,4,5-Tricaffeoylquinic acid is a naturally occurring polyphenolic compound belonging to the class of caffeoylquinic acids. It is characterized by the esterification of quinic acid with three caffeoyl groups, contributing to its strong antioxidant and anti-inflammatory properties. This compound exhibits notable biological activity, including potential neuroprotective, hepatoprotective, and antimicrobial effects. Its high phenolic content enhances free radical scavenging capacity, making it valuable in research applications related to oxidative stress mitigation. Additionally, 3,4,5-tricaffeoylquinic acid demonstrates stability under physiological conditions, allowing for reliable experimental reproducibility. Its structural specificity and bioactive profile make it a compound of interest in pharmacological and nutraceutical studies.
3,4,5-Tricaffeoylquinic acid structure
3,4,5-Tricaffeoylquinic acid structure
Product name:3,4,5-Tricaffeoylquinic acid
CAS No:86632-03-3
MF:C34H30O15
MW:678.593011379242
CID:823218

3,4,5-Tricaffeoylquinic acid Chemical and Physical Properties

Names and Identifiers

    • 3,4,5-Tri-O-caffeoylquinic acid
    • 3,4,5-Tricaffeoylquinic acid
    • 3,4,5-tri-CQA
    • Caffeoylquinic acid der.
    • (1alpha,3R,4alpha,5R)-3,4,5-Tris[[(2E)-3-(3,4-dihydroxyphenyl)-1-oxo-2-propen-1-yl]oxy]-1-hydroxycyclohexanecarboxylic acid
    • (1α,3R,4α,5R)-3,4,5-Tris[[(2E)-3-(3,4-dihydroxyphenyl)-1-oxo-2-propen-1-yl]oxy]-1-hydroxycyclohexanecarboxylic acid (ACI)
    • Cyclohexanecarboxylic acid, 3,4,5-tris[[(2E)-3-(3,4-dihydroxyphenyl)-1-oxo-2-propenyl]oxy]-1-hydroxy-, (1α,3R,4α,5R)- (9CI)
    • Cyclohexanecarboxylic acid, 3,4,5-tris[[3-(3,4-dihydroxyphenyl)-1-oxo-2-propenyl]oxy]-1-hydroxy-, [1R-[1α,3α(E),4α(E),5β(E)]]- (ZCI)
    • Inchi: 1S/C34H30O15/c35-21-7-1-18(13-24(21)38)4-10-29(41)47-27-16-34(46,33(44)45)17-28(48-30(42)11-5-19-2-8-22(36)25(39)14-19)32(27)49-31(43)12-6-20-3-9-23(37)26(40)15-20/h1-15,27-28,32,35-40,46H,16-17H2,(H,44,45)/b10-4+,11-5+,12-6+/t27-,28-,32-,34+/m1/s1
    • InChI Key: OAFXTKGAKYAFSI-YOWOTECTSA-N
    • SMILES: O([C@@H]1C[C@@](O)(C(=O)O)C[C@@H](OC(=O)/C=C/C2C=CC(O)=C(O)C=2)[C@@H]1OC(=O)/C=C/C1C=CC(O)=C(O)C=1)C(=O)/C=C/C1C=CC(O)=C(O)C=1

Computed Properties

  • Exact Mass: 678.15800
  • Monoisotopic Mass: 678.15847025 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 8
  • Hydrogen Bond Acceptor Count: 15
  • Heavy Atom Count: 49
  • Rotatable Bond Count: 13
  • Complexity: 1200
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 3
  • Undefined Bond Stereocenter Count: 0
  • Molecular Weight: 678.6
  • Topological Polar Surface Area: 258Ų
  • XLogP3: 3.5

Experimental Properties

  • Color/Form: Powder
  • Density: 1.64
  • PSA: 257.81000
  • LogP: 2.70510

3,4,5-Tricaffeoylquinic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
DC Chemicals
DCS-122-20 mg
3,4,5-Tricaffeoylquinic acid
86632-03-3 >98%, Standard References Grade
20mg
$280.0 2022-03-01
TargetMol Chemicals
TN1235-5mg
3,4,5-Tricaffeoylquinic acid
86632-03-3
5mg
¥ 19800 2024-07-20
TRC
T422670-5mg
(1S,3R,4S,5R)-3,4,5-Tris(((E)-3-(3,4-dihydroxyphenyl)acryloyl)oxy)-1-hydroxycyclohexane-1-carboxylic Acid
86632-03-3
5mg
$775.00 2023-05-17
Aaron
AR00GTWR-5mg
(1alpha,3R,4alpha,5R)-3,4,5-Tris[[(2E)-3-(3,4-dihydroxyphenyl)-1-oxo-2-propen-1-yl]oxy]-1-hydroxycyclohexanecarboxylic acid
86632-03-3 99%
5mg
$259.00 2025-02-11
MedChemExpress
HY-N6588-5mg
3,4,5-Tricaffeoylquinic acid
86632-03-3 98.57%
5mg
¥8500 2024-05-25
DC Chemicals
DCS-122-20mg
3,4,5-Tricaffeoylquinic acid
86632-03-3 >98%, Standard References Grade
20mg
$280.0 2023-09-15
1PlusChem
1P00GTOF-5mg
(1alpha,3R,4alpha,5R)-3,4,5-Tris[[(2E)-3-(3,4-dihydroxyphenyl)-1-oxo-2-propen-1-yl]oxy]-1-hydroxycyclohexanecarboxylic acid
86632-03-3 98%
5mg
$1009.00 2024-04-21
1PlusChem
1P00GTOF-1mg
(1alpha,3R,4alpha,5R)-3,4,5-Tris[[(2E)-3-(3,4-dihydroxyphenyl)-1-oxo-2-propen-1-yl]oxy]-1-hydroxycyclohexanecarboxylic acid
86632-03-3 98%
1mg
$358.00 2024-04-21
Aaron
AR00GTWR-10mg
(1alpha,3R,4alpha,5R)-3,4,5-Tris[[(2E)-3-(3,4-dihydroxyphenyl)-1-oxo-2-propen-1-yl]oxy]-1-hydroxycyclohexanecarboxylic acid
86632-03-3 99%
10mg
$439.00 2025-02-11
ChemFaces
CFN90238-5mg
3,4,5-Tricaffeoylquinic acid
86632-03-3 >=98%
5mg
$318 2023-09-19

3,4,5-Tricaffeoylquinic acid Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Methanol ,  Tetrahydrofuran ,  Water ;  3.5 h, rt
2.1 Reagents: Pyridine Catalysts: 4-(Dimethylamino)pyridine Solvents: Benzene ;  rt; 24 h, reflux; reflux → rt
2.2 Reagents: Hydrochloric acid Solvents: Water
3.1 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran ,  Water ;  11 d, rt
Reference
Structure-activity relationship of caffeoylquinic acids on the accelerating activity on ATP production
Miyamae, Yusaku; et al, Chemical & Pharmaceutical Bulletin, 2011, 59(4), 502-507

Production Method 2

Reaction Conditions
1.1 Reagents: Pyridine Catalysts: 4-(Dimethylamino)pyridine Solvents: Benzene ;  rt; 24 h, reflux; reflux → rt
1.2 Reagents: Hydrochloric acid Solvents: Water
2.1 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran ,  Water ;  11 d, rt
Reference
Structure-activity relationship of caffeoylquinic acids on the accelerating activity on ATP production
Miyamae, Yusaku; et al, Chemical & Pharmaceutical Bulletin, 2011, 59(4), 502-507

Production Method 3

Reaction Conditions
1.1 Reagents: Pyridine Solvents: Dichloromethane
2.1 Reagents: Hydrochloric acid Solvents: Methanol ,  Tetrahydrofuran ,  Water ;  3.5 h, rt
3.1 Reagents: Pyridine Catalysts: 4-(Dimethylamino)pyridine Solvents: Benzene ;  rt; 24 h, reflux; reflux → rt
3.2 Reagents: Hydrochloric acid Solvents: Water
4.1 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran ,  Water ;  11 d, rt
Reference
Structure-activity relationship of caffeoylquinic acids on the accelerating activity on ATP production
Miyamae, Yusaku; et al, Chemical & Pharmaceutical Bulletin, 2011, 59(4), 502-507

Production Method 4

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran ,  Water ;  11 d, rt
Reference
Structure-activity relationship of caffeoylquinic acids on the accelerating activity on ATP production
Miyamae, Yusaku; et al, Chemical & Pharmaceutical Bulletin, 2011, 59(4), 502-507

Production Method 5

Reaction Conditions
1.1 Reagents: Pyridine
1.2 Reagents: Thionyl chloride
2.1 Reagents: Pyridine Catalysts: 4-(Dimethylamino)pyridine Solvents: Benzene ;  rt; 24 h, reflux; reflux → rt
2.2 Reagents: Hydrochloric acid Solvents: Water
3.1 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran ,  Water ;  11 d, rt
Reference
Structure-activity relationship of caffeoylquinic acids on the accelerating activity on ATP production
Miyamae, Yusaku; et al, Chemical & Pharmaceutical Bulletin, 2011, 59(4), 502-507

3,4,5-Tricaffeoylquinic acid Raw materials

3,4,5-Tricaffeoylquinic acid Preparation Products

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Amadis Chemical Company Limited
(CAS:86632-03-3)3,4,5-Tricaffeoylquinic acid
A1205418
Purity:99%/99%/99%/99%
Quantity:1mg/5mg/10mg/25mg
Price ($):196.0/574.0/689.0/828.0
Hubei Cuiyuan Biotechnology Co.,Ltd
(CAS:86632-03-3)3,4,5-Tricaffeoylquinicacid
CRN0578
Purity:≥98%
Quantity:5mg/20mg/50mg
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